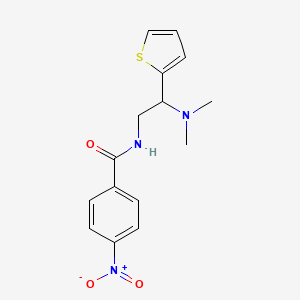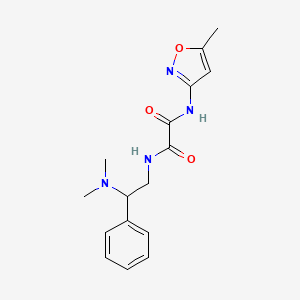
N1-(2-(二甲氨基)-2-苯乙基)-N2-(5-甲基异恶唑-3-基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom. Isoxazole rings are found in many biologically active compounds and drugs . The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. Amides play a crucial role in biochemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring and the amide group would likely contribute to the compound’s rigidity and polarity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The isoxazole ring can undergo various reactions such as hydrolysis, reduction, and substitution . The amide group can participate in reactions like hydrolysis and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an isoxazole ring and an amide group could affect its solubility, melting point, boiling point, and stability .科学研究应用
合成和结构分析
具有二甲氨基和异恶唑基取代基的化合物一直是合成和结构研究的主题。例如,合成了N-[(二甲氨基)亚甲基]-4-[1-(4-硝基苯基)-1H-四唑-5-基]-苯磺酰胺并对其晶体结构进行了分析,这提供了关于分子对接和作为环氧合酶-2抑制剂的潜力的见解,表明在药物化学和药物设计中的应用 (B. J. Al-Hourani 等人,2016).
生物活性
含有二甲氨基和异恶唑基的化合物的研究通常探索其生物活性。例如,用具有类似功能的化合物阻断食欲素-1受体的研究表明在睡眠调节中具有潜在的应用,并且可能用于治疗睡眠障碍 (C. Dugovic 等人,2009).
抗癌活性
含杂环配体的钯(II)草酸盐配合物,包括异恶唑和二甲基异恶唑,因其光谱和生物学特性而被表征,表明其在抗癌剂开发中的潜在应用 (G. Devoto 等人,1983).
抗病毒活性
通过微波辐射快速合成(喹唑啉-4-基氨基)甲基膦酸酯,涉及具有二甲氨基功能的中间体,证明了潜在的抗病毒应用,因为一些合成的化合物对烟草花叶病毒表现出活性 (Hui Luo 等人,2012).
作用机制
Target of Action
The primary targets of the compound N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to amide-containing compounds
Mode of Action
The presence of the amide group and the isoxazole ring could potentially allow for specific interactions with target proteins or enzymes .
Pharmacokinetics
The presence of the amide group and the isoxazole ring could potentially influence its solubility and permeability, which in turn could affect its bioavailability .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the presence of certain solvents can disrupt amide-amide interactions, which could potentially affect the compound’s activity . Additionally, factors such as pH and temperature could also influence the compound’s stability and efficacy .
安全和危害
未来方向
生化分析
Biochemical Properties
N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, including inflammation and metabolism .
Temporal Effects in Laboratory Settings
The effects of N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and modulating metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental settings.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-9-14(19-23-11)18-16(22)15(21)17-10-13(20(2)3)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIYQFJKPQUHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide](/img/structure/B2437428.png)
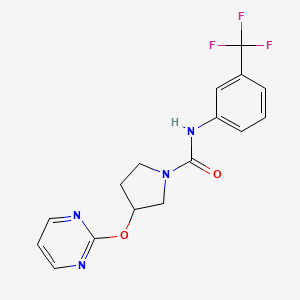
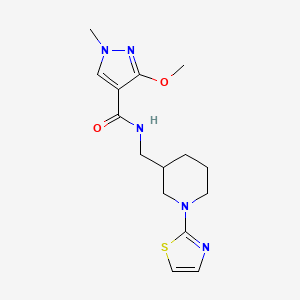

![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)

![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2437437.png)
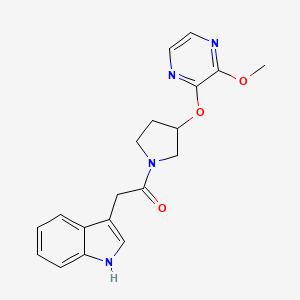
![5-(1-Pyrimidin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2437441.png)

![3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2437443.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2437446.png)

